molecular formula C14H13N3OS B1662695 bd750 CAS No. 895845-12-2

bd750

Número de catálogo: B1662695
Número CAS: 895845-12-2
Peso molecular: 271.34 g/mol
Clave InChI: QWUHPPCZZXKXOQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

BD750 se sintetiza a través de una serie de reacciones químicas que involucran derivados de benzotiazol. La ruta sintética específica y las condiciones de reacción son típicamente propietarias y pueden variar según el fabricante. El proceso general implica la formación del anillo de benzotiazol seguido de funcionalización para lograr las propiedades inmunosupresoras deseadas .

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas de control de calidad rigurosas para mantener la consistencia y la eficacia del producto final. El compuesto se produce típicamente en forma de polvo y puede disolverse en dimetilsulfóxido (DMSO) para uso experimental .

Análisis De Reacciones Químicas

Tipos de reacciones

BD750 experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen:

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran this compound son típicamente derivados con propiedades inmunosupresoras mejoradas. Estos derivados se prueban aún más para su eficacia en la inhibición de la proliferación de células T y otras actividades biológicas .

Aplicaciones Científicas De Investigación

Key Findings:

  • T Cell Proliferation : BD750 inhibits IL-2-induced T cell proliferation in a dose-dependent manner.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase in activated T cells.
  • Cytokine Secretion : this compound does not inhibit the expression of activation markers (CD25 and CD69) or the secretion of IL-2 and IL-4 .

Immunosuppressive Applications

The immunosuppressive properties of this compound make it a candidate for various therapeutic applications:

  • Prevention of Graft Rejection : this compound's ability to inhibit T cell responses suggests its potential use in transplant medicine to prevent organ rejection.
  • Treatment of Autoimmune Diseases : The compound may be beneficial in managing autoimmune conditions by modulating hyperactive immune responses.

Study 1: In Vitro Effects on Human T Cells

A study evaluated the impact of this compound on human T cells activated with anti-CD3/anti-CD28 antibodies. The results demonstrated a significant reduction in T cell proliferation with an IC50 value of approximately 1.5 μM. Flow cytometry analysis confirmed that this compound effectively induced cell cycle arrest without cytotoxicity .

Study 2: In Vivo Efficacy in Mouse Models

In vivo experiments using mouse models of delayed-type hypersensitivity showed that this compound reduced T cell-mediated responses significantly. The compound was administered at varying doses, confirming its dose-dependent efficacy in suppressing immune responses associated with graft rejection .

Mecanismo De Acción

BD750 ejerce sus efectos inhibiendo la vía de señalización JAK3/STAT5. Esta vía es crucial para la proliferación y diferenciación de las células T. Al inhibir esta vía, this compound induce el arresto del ciclo celular en la fase G0/G1 en las células T activadas, evitando así su proliferación. El compuesto inhibe específicamente la fosforilación de STAT5, que es esencial para la activación de las moléculas de señalización aguas abajo .

Comparación Con Compuestos Similares

BD750 es único entre los derivados de benzotiazol debido a sus potentes propiedades inmunosupresoras y la inhibición específica de la vía JAK3/STAT5. Compuestos similares incluyen:

This compound destaca por su alta especificidad y eficacia en la inhibición de la proliferación de células T sin causar citotoxicidad significativa .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing BD750 synthesis in laboratory settings?

this compound synthesis requires reflux conditions (110-140°C) in toluene with acetic acid catalysis, maintaining a 5-hour reaction duration. Key variables include solvent purity, stoichiometric ratios of precursors (compound 1 and 2), and temperature stability to avoid byproduct formation. Post-synthesis purification via column chromatography is recommended for ≥95% purity .

Q. How can researchers determine this compound's inhibitory potency across species-specific T-cell models?

Use dose-response assays with IL-2-stimulated murine/human T-cells. Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism). This compound exhibits species-specific IC50: 1.5 μM (mouse) and 1.1 μM (human) . Validate with flow cytometry for STAT5 phosphorylation inhibition (e.g., anti-pSTAT5 antibodies) .

Q. What experimental controls are essential for assessing this compound's T-cell specificity?

Include:

  • Negative controls: Untreated T-cells, solvent-only (DMSO ≤0.1%).
  • Positive controls: JAK3 inhibitors (e.g., WHI-P97) or STAT5 inhibitors.
  • Off-target checks: Test this compound on non-lymphoid cells (e.g., fibroblasts) to confirm T-cell specificity .

Advanced Research Questions

Q. How to resolve contradictions between this compound's in vitro efficacy and limited in vivo therapeutic outcomes?

this compound shows poor aqueous solubility (logP >3), limiting bioavailability in CIA mouse models. Mitigate via:

  • Structural derivatization (e.g., BD926 with improved solubility ).
  • Nanoformulation (liposomal encapsulation) for sustained release.
  • Combine with anti-inflammatory agents (e.g., Poly(I:C)) to enhance tolerogenic DC activity .

Q. What mechanisms underlie this compound's failure to inhibit JAK3 kinase activity despite blocking STAT5 signaling?

Hypothesis: this compound may target upstream regulators (e.g., cytokine receptors) or scaffold proteins in the JAK/STAT pathway. Experimental approaches:

  • Thermal shift assays to identify binding partners.
  • CRISPR-Cas9 knockout screens for genes modulating this compound sensitivity .

Q. How to design a dual-targeting strategy combining this compound with other immunomodulators?

Example protocol:

  • Pre-treat dendritic cells with this compound (5 μM, 24h) to induce tolDC phenotype.
  • Co-administer with NFAT5 inhibitors (e.g., KRN2 bromide) to suppress Th17 differentiation.
  • Measure synergistic effects via multiplex cytokine profiling (IL-17A, IFN-γ, IL-10) .

Q. Methodological Guidance

Q. What in vivo models best recapitulate this compound's immunomodulatory effects?

  • Experimental autoimmune encephalitis (EAE) : Monitor clinical scores and CNS infiltration of CD4+ T-cells post-BD750 treatment (10 mg/kg, i.p., days 7-21) .
  • Collagen-induced arthritis (CIA) : Quantify paw swelling and histopathological joint damage. Note: this compound alone shows limited efficacy; use derivatives like BD926 .

Q. How to analyze this compound's impact on Th1/Th17/Treg balance?

  • Intracellular staining for lineage-specific transcription factors (T-bet, RORγt, FoxP3).
  • RNA-seq of sorted T-cell subsets to identify this compound-modulated pathways (e.g., mTOR, glycolysis) .

Q. Data Interpretation Challenges

Q. Why does this compound suppress STAT5 phosphorylation without affecting JAK3 kinase activity in vitro?

Potential explanations:

  • Allosteric modulation of JAK3-STAT5 interaction.
  • Indirect effects via proteasomal degradation of activated STAT5. Validate using:
  • Proximity ligation assays (PLA) for JAK3-STAT5 complex disruption.
  • Cycloheximide chase experiments to assess STAT5 stability .

Q. How to address batch-to-batch variability in this compound's bioactivity?

  • Standardize synthesis protocols (e.g., HPLC purity ≥98%).
  • Pre-test each batch on Jurkat T-cells (anti-CD3/CD28 stimulation) to confirm IC50 consistency .

Propiedades

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-13-9-5-1-2-6-10(9)16-17(13)14-15-11-7-3-4-8-12(11)19-14/h3-4,7-8,16H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUHPPCZZXKXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892686-59-8
Record name 892686-59-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.